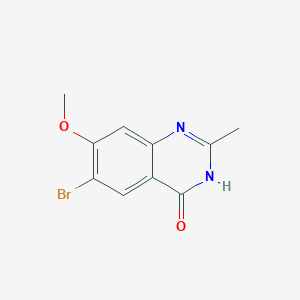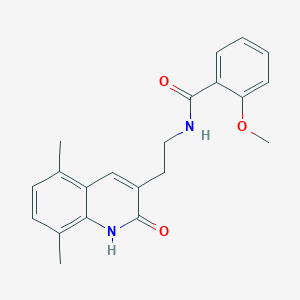
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a type of thiazole compound that is widely used in scientific research due to its unique properties. It was first synthesized in the mid-1980s and has since become a popular tool for scientists studying various biochemical and physiological processes.
科学的研究の応用
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds and as a ligand in coordination chemistry. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of drug-protein interactions. Additionally, it has been used as a fluorescent probe in the study of biological systems, such as DNA and proteins.
作用機序
The mechanism of action of (5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to interact with various proteins and enzymes in a variety of ways. It is thought to form complexes with proteins, which can then lead to a variety of biochemical and physiological effects. Additionally, it is believed to interact with various enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to interact with various proteins and enzymes, leading to changes in their activity. Additionally, it has been shown to have an inhibitory effect on certain enzymes, such as tyrosinase and xanthine oxidase. It has also been shown to have an anti-inflammatory effect, as well as an anti-cancer effect.
実験室実験の利点と制限
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be scaled up for industrial production. Additionally, it has a wide range of applications in scientific research. However, it also has certain limitations. It is not very stable and can degrade over time. Additionally, it is not very soluble in water, making it difficult to work with in certain experiments.
将来の方向性
The use of (5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one in scientific research is still in its early stages. There are many potential future directions for this compound, including further research into its effect on proteins and enzymes, its use as a fluorescent probe, and its potential applications in drug discovery. Additionally, further research into its stability and solubility could lead to more efficient and cost-effective synthesis methods. Finally, further research into its potential therapeutic applications could lead to the development of new drugs and treatments.
合成法
The synthesis of (5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is relatively straightforward. It involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-mercapto-1,3-thiazole in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, forming the desired product in good yields. The reaction is typically carried out at room temperature and can be scaled up for industrial production.
特性
IUPAC Name |
(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-2-16-8-5-3-4-7(10(8)14)6-9-11(15)13-12(17)18-9/h3-6,14H,2H2,1H3,(H,13,15,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUURNKWQIUZWFU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2947533.png)


![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2947539.png)


![2-[(Ethylamino)methyl]aniline dihydrochloride](/img/structure/B2947543.png)
![3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2947546.png)


![N-(3-chloro-2-methylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2947550.png)


